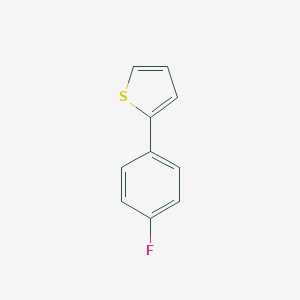

2-(4-Fluorophenyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURJRGMZIKXDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619591 | |

| Record name | 2-(4-Fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58861-48-6 | |

| Record name | 2-(4-Fluorophenyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58861-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-FLUOROPHENYL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72TG563TMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2-(4-fluorophenyl)thiophene from 2-bromothiophene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-fluorophenyl)thiophene, a key intermediate in the preparation of various pharmaceuticals, is a critical process in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic routes from 2-bromothiophene (B119243), with a focus on palladium-catalyzed Suzuki-Miyaura coupling and nickel-catalyzed Kumada coupling reactions. Detailed experimental protocols, quantitative data summaries, and a visual representation of the experimental workflow are presented to facilitate practical application in a research and development setting.

Core Synthetic Strategies: An Overview

The formation of the C-C bond between the thiophene (B33073) and fluorophenyl rings is most commonly achieved through cross-coupling reactions. Among the various methods, the Suzuki-Miyaura and Kumada couplings have proven to be highly effective and are well-documented in the scientific literature.

-

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of 2-bromothiophene with 4-fluorophenylboronic acid in the presence of a base. It is a versatile and widely used method due to its tolerance of a broad range of functional groups.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

-

Kumada Coupling: This method utilizes a nickel or palladium catalyst to couple 2-bromothiophene with a Grignard reagent, specifically 4-fluorophenylmagnesium bromide.[16][17][18] This approach is advantageous due to the ready availability and reactivity of Grignard reagents.

Other potential cross-coupling reactions for this transformation include the Stille, Hiyama, and Negishi couplings, which involve organotin, organosilicon, and organozinc reagents, respectively.[19][20][21][22][23][24][25] The Sonogashira coupling is another powerful tool for C-C bond formation, though it is typically used for coupling with terminal alkynes.[26][27][28][29] The Buchwald-Hartwig amination is a key reaction for C-N bond formation and is not directly applicable to this specific C-C bond synthesis.[30][31][32][33][34][35]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the Suzuki-Miyaura and Kumada coupling reactions for the synthesis of this compound.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Value | Reference |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) | [8] |

| Catalyst Loading | 0.5 mol% | [8] |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) | [8] |

| Solvent | N,N-Dimethylformamide (DMF) | [8] |

| Reactant Ratio | 4-fluorophenylboronic acid : 2-bromothiophene (1.2 : 1) | [8] |

| Temperature | 120 °C | [8] |

| Reaction Time | 15 hours | [8] |

| Yield | 85% | [8] |

Table 2: Kumada Coupling Reaction Parameters

| Parameter | Value | Reference |

| Catalyst | [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) | [16] |

| Catalyst to Substrate Ratio (molar) | 0.0001 - 0.1 : 1 | [16] |

| Solvent | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran, Toluene, or Xylene | [16] |

| Reactant Ratio | 4-fluorophenylmagnesium bromide : 2-bromothiophene (1 : 1) | [16] |

| Temperature | 20 - 80 °C | [16] |

| Reaction Time | 2 - 8 hours | [16] |

| Yield | High (not explicitly quantified in the patent) | [16] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via Suzuki-Miyaura and Kumada couplings.

Protocol 1: Suzuki-Miyaura Coupling[8]

Materials:

-

2-Bromothiophene

-

4-Fluorophenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum ether

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a reaction flask, add 4.98 g (36 mmol) of 4-fluorophenylboronic acid, 4.1 g (30 mmol) of 2-bromothiophene, and 10.98 g (60 mmol) of anhydrous potassium carbonate.

-

Add 20 mL of DMF to the flask.

-

Add 24 mg (0.5 mol%) of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride.

-

Place the reaction mixture under a nitrogen atmosphere.

-

Heat the mixture to 120 °C and maintain this temperature for 15 hours.

-

After cooling to room temperature, quench the reaction by adding 30 mL of distilled water.

-

Extract the aqueous mixture twice with 30 mL of dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to dryness.

-

Dilute the residue with petroleum ether and filter to remove insoluble impurities.

-

Evaporate the filtrate to dryness.

-

Purify the residue by silica gel column chromatography using petroleum ether as the eluent to obtain this compound.

Protocol 2: Kumada Coupling[16]

Materials:

-

2-Bromothiophene

-

4-Fluorophenylmagnesium bromide (prepared in situ or obtained commercially)

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)) with a particle size of 10-200 μm

-

Anhydrous organic solvent (e.g., Tetrahydrofuran)

Procedure:

-

In a reaction vessel under an inert atmosphere, prepare a solution of 4-fluorophenylmagnesium bromide in an anhydrous organic solvent.

-

Add 2-bromothiophene to the Grignard reagent solution. The molar ratio of the Grignard reagent to 2-bromothiophene should be approximately 1:1.

-

Add the catalyst, [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride, to the reaction mixture. The molar ratio of the catalyst to 2-bromothiophene should be in the range of 0.0001 to 0.1:1.

-

Maintain the reaction temperature between 20 °C and 80 °C.

-

Allow the reaction to proceed for 2 to 8 hours.

-

Upon completion, quench the reaction carefully with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product, if necessary, by distillation or column chromatography.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthetic processes described.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Experimental workflow for the Kumada coupling.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. [PDF] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water | Semantic Scholar [semanticscholar.org]

- 4. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. mdpi.com [mdpi.com]

- 15. This compound | 58861-48-6 | Benchchem [benchchem.com]

- 16. CN108658929B - Preparation method of high-purity 2- (4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 17. CN106167480A - A kind of preparation method of canagliflozin intermediate 2 (4 fluorophenyl) thiophene - Google Patents [patents.google.com]

- 18. Kumada Coupling [organic-chemistry.org]

- 19. Hiyama Coupling [organic-chemistry.org]

- 20. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Stille reaction - Wikipedia [en.wikipedia.org]

- 23. Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 31. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 32. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. researchgate.net [researchgate.net]

- 35. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(4-fluorophenyl)thiophene

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of this compound. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, most notably Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor.[1][2][3][4]

Core Properties

This compound is a fluorinated heterocyclic compound that serves as a vital building block in organic synthesis.[1] It is characterized as a white solid or light yellow powder at room temperature.[2][3]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FS | [2][3][4][5] |

| Molecular Weight | 178.23 g/mol | [1][3][4][5] |

| Appearance | White solid / Light yellow powder | [2][3] |

| Melting Point | 51.0 to 55.0 °C | [4][6] |

| Boiling Point | 252.3 ± 15.0 °C (Predicted) | [2][4][6] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [2][3][4][6] |

| Flash Point | 106.397 °C | [2][3] |

| Refractive Index | 1.578 | [2][3] |

| Solubility | Soluble in Methanol | [4][6] |

Chemical and Spectroscopic Properties

The introduction of a fluorine atom onto the phenyl ring significantly influences the molecule's electronic characteristics, enhancing its electron-withdrawing properties.[1] The thiophene (B33073) ring itself is an aromatic five-membered heterocycle that provides a degree of stability to the molecule.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 58861-48-6 | [1][3][4] |

| InChIKey | PURJRGMZIKXDMW-UHFFFAOYSA-N | [1][5] |

Spectroscopic Data Summary:

| Spectroscopy Type | Observed Characteristics |

| FT-IR | C-H stretching vibrations for the aromatic rings are typically observed around 3100 cm⁻¹. Strong bands for C=C stretching vibrations within the aromatic rings appear in the 1650-1400 cm⁻¹ region.[1] |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight (approx. 178.23 g/mol ) and to analyze fragmentation patterns for structural elucidation.[1] |

| NMR Spectroscopy | ¹³C NMR and ¹⁹F NMR spectral data are available for this compound.[5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development.

Synthesis via Suzuki-Miyaura Coupling

A prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1]

Methodology:

-

Reactants: Dissolve 4-fluorophenylboronic acid (36 mmol), 2-bromothiophene (B119243) (30 mmol), and anhydrous potassium carbonate (60 mmol) in N,N-dimethylformamide (DMF, 20 mL).[7]

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (24 mg, 0.5 mol%) to the solution.[7] Other common palladium sources include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]

-

Reaction Conditions: Heat the mixture to 120 °C under a nitrogen atmosphere and maintain this temperature for 15 hours.[7]

-

Quenching: After the reaction is complete, quench by adding 30 mL of distilled water.[7]

-

Extraction: Extract the aqueous layer twice with dichloromethane (B109758) (CH₂Cl₂, 30 mL).[7]

-

Drying and Evaporation: Combine the organic phases, dry with anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate to dryness.[7]

-

Purification: Purify the residue by silica (B1680970) gel column chromatography using petroleum ether as the eluent to yield the final product.[7] A reported yield for this method is 85%.[7]

Synthesis via Decarboxylation

An alternative synthesis route involves the decarboxylation of a carboxylic acid precursor.[2][7]

Methodology:

-

Starting Material: 5-(4-Fluorophenyl)thiophene-2-carboxylic acid.[2][7]

-

Catalyst: Copper powder (10% by mass of the starting material).[2]

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO), sulfolane, or quinoline (B57606) (2-10 times the mass of the substrate).[2]

-

Reaction Conditions: Heat the mixture to a temperature between 160 °C and 250 °C to induce decarboxylation.[2]

-

Work-up: After the reaction, the process involves filtration, crystallization, suction filtration, and recrystallization to obtain the pure product.[2]

Biological Significance and Applications

This compound is a cornerstone intermediate in medicinal chemistry, primarily recognized for its role in the synthesis of the anti-diabetic drug Canagliflozin.[1][2][3][4]

Role in Canagliflozin Synthesis

Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is responsible for the majority of glucose reabsorption in the kidneys.[3] By inhibiting SGLT2, Canagliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a lowering of plasma glucose levels in patients with type 2 diabetes.[3][4] The this compound moiety forms a core part of the Canagliflozin structure.

Potential in Other Therapeutic Areas

Beyond its established role in diabetes treatment, derivatives of this compound are being explored for other therapeutic applications.

-

Anticancer Activity: Novel fused thiophene derivatives have been investigated as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the protein kinase B (AKT) signaling pathway.[8] Inhibition of these pathways can disrupt tumor angiogenesis and cell survival, making these compounds promising leads for anticancer drug development.[8]

-

Antimicrobial Agents: Research has also indicated potential antimicrobial properties for derivatives of this compound class.[1]

Safety and Handling

This compound is classified under hazard class 6.1 and requires careful handling.[3] It should be stored in a cool, well-ventilated area, protected from heat and moisture to maintain its stability.[3] Precautionary statements indicate it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] Proper personal protective equipment should be used during handling.

References

- 1. This compound | 58861-48-6 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. innospk.com [innospk.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C10H7FS | CID 21894783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-thiophene | 58861-48-6 [chemicalbook.com]

- 7. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

1H NMR and 13C NMR spectroscopic data of 2-(4-fluorophenyl)thiophene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2-(4-Fluorophenyl)thiophene

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key intermediates is paramount. This compound, a crucial building block in the synthesis of pharmaceuticals such as Canagliflozin, an SGLT2 inhibitor for type 2 diabetes, is one such molecule.[1][2][3][4] This guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, complete with experimental protocols and visual aids to facilitate a deeper understanding of its molecular structure.

Molecular Structure and Atom Numbering

To unambiguously assign the NMR signals, a standardized atom numbering system for this compound is essential. The following diagram illustrates the chemical structure and the numbering convention used in this guide.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The data presented here is typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H3' | ~7.25 | dd | 3.6, 1.1 | 1H |

| H4' | ~7.08 | dd | 5.1, 3.6 | 1H |

| H5' | ~7.29 | dd | 5.1, 1.1 | 1H |

| H2, H6 | ~7.55 | dd | 8.8, 5.4 | 2H |

| H3, H5 | ~7.09 | t | 8.8 | 2H |

Table 1. ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom within the molecule. The following table summarizes the characteristic chemical shifts for this compound.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C3' | ~124.8 |

| C4' | ~128.1 |

| C5' | ~123.3 |

| C2' | ~144.0 |

| C1 | ~130.6 (d, J ≈ 3 Hz) |

| C2, C6 | ~127.5 (d, J ≈ 8 Hz) |

| C3, C5 | ~116.0 (d, J ≈ 22 Hz) |

| C4 | ~162.5 (d, J ≈ 248 Hz) |

Table 2. ¹³C NMR Spectroscopic Data for this compound (d = doublet due to C-F coupling).

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural elucidation. Below is a detailed, generalized protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures that the protons have sufficiently relaxed.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A wider spectral width, typically around 200-250 ppm, is necessary to encompass the larger range of ¹³C chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the slower relaxation of carbon nuclei.

Data Processing

-

Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is then corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm for ¹H NMR and to the residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) for ¹³C NMR.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of the protons giving rise to the signal.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow from sample preparation to the final analysis of the NMR data.

This comprehensive guide provides the essential ¹H and ¹³C NMR data and a standardized experimental protocol for this compound. This information is critical for the verification of its synthesis and for its use in further chemical transformations, particularly in the development of new pharmaceutical agents.

References

In-Depth Technical Guide: 2-(4-Fluorophenyl)thiophene (CAS 58861-48-6) and its Role as a Key Intermediate for Canagliflozin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity with CAS number 58861-48-6, identified as 2-(4-Fluorophenyl)thiophene. This compound is a critical intermediate in the synthesis of Canagliflozin (B192856), a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.

This document will first detail the chemical and physical properties of this compound, followed by its synthesis protocols. The latter part of this guide will focus on the pharmacological and clinical data of Canagliflozin, the active pharmaceutical ingredient derived from this intermediate, to provide a complete picture of its significance in drug development.

This compound: Chemical Information

This compound serves as a fundamental building block in the manufacturing of Canagliflozin.[1] Its chemical structure features a thiophene (B33073) ring substituted with a 4-fluorophenyl group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇FS | [1][2] |

| Molecular Weight | 178.22 g/mol | [2] |

| Appearance | Light yellow powder | [1][2] |

| Melting Point | 53°C | [1] |

| Boiling Point | ~252.3°C at 760 mmHg | [1] |

| Density | 1.201 g/cm³ | [1] |

| Flash Point | 106.4°C | [1] |

| Refractive Index | 1.578 | [1] |

| Purity | ≥98.0% (by Gas Chromatography) | [1] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for two common methods.

This method involves the palladium-catalyzed cross-coupling of 4-fluorophenylboronic acid and 2-bromothiophene (B119243).

Experimental Protocol:

-

In a round-bottom flask protected under an argon atmosphere, dissolve 4-fluorophenylboronic acid (0.139 g, 1 mmol) in a 2:1:1 mixture of toluene, ethanol, and aqueous Na₂CO₃ solution.[3]

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.023 g) to the solution at room temperature and stir for 5 minutes.[3]

-

Add 2-bromothiophene (0.163 g) to the reaction mixture.[3]

-

Heat the mixture to 80°C using an oil bath and maintain reflux with stirring for 24 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the organic phase with dichloromethane.[3]

-

Dry the combined organic layers over anhydrous sodium sulfate.[3]

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum fractional distillation at 90°C to obtain pure this compound.[3]

This alternative synthesis route utilizes a diazotization reaction of 4-fluoroaniline (B128567) followed by a coupling reaction with thiophene.

Experimental Protocol:

-

Diazonium Salt Preparation:

-

In a reaction vessel, combine 4-fluoroaniline, ethanol, thiophene, and copper powder. Stir the mixture and cool to 0-5°C.[4]

-

Add a controlled amount of acid to the cooled mixture while maintaining the temperature between 0-5°C.[4]

-

Slowly add a solution of sodium nitrite, ensuring the temperature remains between 0-5°C.[4]

-

Maintain the reaction mixture at this temperature for 2 hours to allow for the formation of the 4-fluoroaniline diazonium salt.[4]

-

-

Coupling Reaction:

-

Intensely stir the prepared diazonium salt solution and cool it to 0-5°C.[4]

-

Slowly add an alkaline solution dropwise to the diazonium salt, strictly controlling the reaction temperature between 0-5°C.[4]

-

After the addition is complete, allow the reaction to proceed for 5 hours at 0-5°C.[4]

-

Distill the reaction mixture to recover the solvent.[4]

-

Extract the residue with chloroform.[4]

-

Dry the organic layer and remove the solvent by distillation.[4]

-

Recrystallize the residue from methanol (B129727) to yield the final product, this compound.[4]

-

Synthesis Workflow of this compound via Suzuki Coupling

Caption: Suzuki coupling synthesis of this compound.

Canagliflozin: The Active Pharmaceutical Ingredient

This compound is a precursor to Canagliflozin, a medication for type 2 diabetes. Canagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.

Mechanism of Action

Canagliflozin is a selective inhibitor of SGLT2, which is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the circulation.[2][4] By inhibiting SGLT2, Canagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[5] This mechanism is independent of insulin (B600854) secretion.[4]

Signaling Pathways

Recent research has elucidated that the beneficial effects of Canagliflozin extend beyond glycemic control and involve the modulation of several key signaling pathways.

Canagliflozin has been shown to directly increase cellular energy expenditure in adipocytes by inducing mitochondrial biogenesis and function. This is achieved through the activation of the AMP-activated protein kinase (AMPK)-Sirtuin 1 (Sirt1)-Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (Pgc-1α) signaling pathway.[6]

SGLT2 inhibitors, including Canagliflozin, exhibit anti-inflammatory properties by activating AMPK, which in turn suppresses pro-inflammatory pathways.[1] They also modulate other inflammatory pathways such as the NLRP3 inflammasome and the activation of NF-κB (Nuclear factor kappa B).[1][7]

Signaling Pathway of Canagliflozin

Caption: Key signaling pathways modulated by Canagliflozin.

Quantitative Data from Clinical Trials

The Canagliflozin Cardiovascular Assessment Study (CANVAS) Program, an integrated analysis of two large clinical trials, provided extensive data on the efficacy and safety of Canagliflozin.

Table 1: Change in Glycated Hemoglobin (HbA1c) at Week 26

| Treatment Group | Mean Baseline HbA1c (%) | Mean Change from Baseline (%) | Placebo-Subtracted Difference (%) |

| Placebo | 8.2 | -0.12 | - |

| Canagliflozin 100 mg | 8.2 | -0.71 | -0.59 |

| Canagliflozin 300 mg | 8.2 | -0.88 | -0.76 |

| Source: Adapted from the CANVAS Program data.[8] |

Table 2: Change in Body Weight and Systolic Blood Pressure at Week 26

| Parameter | Treatment Group | Mean Change from Baseline | Placebo-Subtracted Difference |

| Body Weight (%) | Placebo | -0.7 | - |

| Canagliflozin 100 mg | -2.2 | -1.5 | |

| Canagliflozin 300 mg | -2.8 | -2.1 | |

| Systolic Blood Pressure (mmHg) | Placebo | -0.9 | - |

| Canagliflozin 100 mg | -4.4 | -3.5 | |

| Canagliflozin 300 mg | -5.7 | -4.8 | |

| Source: Adapted from the CANVAS Program data.[8][9] |

Experimental Protocols

Objective: To determine if Canagliflozin activates AMPK in human cardiomyocytes.

Methodology:

-

Culture primary human cardiomyocytes (hCM) under standard conditions.

-

Treat hCM with Canagliflozin (e.g., 10 µM) or vehicle control for a specified duration (e.g., 1 hour).[10]

-

Lyse the cells and collect protein extracts.

-

Perform Western immunoblotting to detect the phosphorylation of AMPK at Threonine 172 (p-AMPK Thr172) and the phosphorylation of its downstream target, acetyl-CoA carboxylase at Serine 79 (p-ACC Ser79).[10]

-

Use antibodies specific for the phosphorylated and total forms of AMPK and ACC.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein, indicating the level of AMPK activation.

Objective: To evaluate the effect of Canagliflozin on NADPH oxidase activity in human myocardial tissue.

Methodology:

-

Obtain fresh human myocardial tissues (e.g., from cardiac surgery).[11]

-

Incubate the tissues ex vivo with or without Canagliflozin.[11]

-

Homogenize the tissue and prepare membrane fractions.

-

Measure superoxide (B77818) production using lucigenin-enhanced chemiluminescence in the presence of NADPH as a substrate.[11]

-

To assess the activity of specific NADPH oxidase isoforms, measure the translocation of key subunits like Rac1 and p47phox from the cytosol to the membrane fraction via Western blotting.[12]

Objective: To assess the effect of Canagliflozin on blood pressure in patients with type 2 diabetes.

Methodology:

-

Measure seated blood pressure and heart rate at baseline and at specified follow-up visits (e.g., Day 1, Day 2, Week 3, Week 6).[1]

-

For ambulatory blood pressure monitoring, use a device to measure blood pressure at regular intervals over a 24-hour period (e.g., every 20 minutes during the day and every 30 minutes at night).[1]

-

Ensure that blood pressure measurements are taken by the same individual using the same calibrated equipment at each visit to maintain consistency.[13]

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) for this compound. The SDS will provide comprehensive information on handling, storage, disposal, and potential hazards associated with this chemical.

Conclusion

This compound (CAS 58861-48-6) is a vital chemical intermediate, the synthesis of which is a key step in the production of the anti-diabetic drug Canagliflozin. While the intermediate itself does not possess biological activity, its end-product, Canagliflozin, has a well-defined mechanism of action as an SGLT2 inhibitor. Furthermore, Canagliflozin has been shown to modulate important signaling pathways related to cellular metabolism and inflammation, contributing to its beneficial cardiovascular and renal outcomes observed in large-scale clinical trials. This guide provides researchers and drug development professionals with a comprehensive technical overview of this important chemical and its role in modern pharmacotherapy.

References

- 1. ajmc.com [ajmc.com]

- 2. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 3. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 4. CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V) - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The CANVAS Program: implications of canagliflozin on reducing cardiovascular risk in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical potential of canagliflozin in cardiovascular risk reduction in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of canagliflozin on human myocardial redox signalling: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to 2-(4-fluorophenyl)thiophene: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of the sodium-glucose co-transporter 2 (SGLT2) inhibitor, Canagliflozin. This document details its molecular structure, physicochemical properties, and established synthetic methodologies. Detailed experimental protocols for its preparation are provided, along with spectroscopic data for its characterization. Furthermore, this guide elucidates the role of this compound in the synthesis of Canagliflozin and the subsequent mechanism of action of this antidiabetic drug through the inhibition of the SGLT2 signaling pathway.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₇FS.[1][2] Its structure consists of a thiophene (B33073) ring substituted at the 2-position with a 4-fluorophenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇FS | [1][2] |

| Molecular Weight | 178.23 g/mol | [2] |

| CAS Number | 58861-48-6 | [2] |

| Appearance | White to light yellow solid/powder | [3] |

| Melting Point | 51.0 to 55.0 °C | [3] |

| Boiling Point | 252.3 ± 15.0 °C (Predicted) | [3] |

| Density | 1.200 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Methanol (B129727) | [3] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The most prominent methods include the Suzuki-Miyaura cross-coupling reaction and the decarboxylation of 5-(4-fluorophenyl)thiophene-2-carboxylic acid.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the synthesis of this compound, this reaction typically involves the coupling of a thiophene derivative with a fluorophenylboronic acid derivative in the presence of a palladium catalyst and a base.[4][5][6]

Materials:

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether and Ethyl acetate for elution

Procedure:

-

To a reaction flask, add 2-bromothiophene (1.0 eq), 4-fluorophenylboronic acid (1.1 - 1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Add a solvent system, typically a mixture of toluene, ethanol, and water (e.g., 2:1:1 v/v/v).

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst. If using Pd(OAc)₂, also add a phosphine (B1218219) ligand like PPh₃. A common catalyst is Pd(PPh₃)₄ (e.g., 0.03 eq).

-

Heat the reaction mixture to reflux (typically around 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.[7]

Diagram 1: Suzuki-Miyaura Coupling for this compound Synthesis

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Decarboxylation of 5-(4-fluorophenyl)thiophene-2-carboxylic acid

Another common method involves the decarboxylation of 5-(4-fluorophenyl)thiophene-2-carboxylic acid, often catalyzed by copper powder at elevated temperatures.[8]

Materials:

-

5-(4-Fluorophenyl)thiophene-2-carboxylic acid

-

Copper powder

-

Quinoline or another high-boiling solvent

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol or ethanol for recrystallization

Procedure:

-

In a reaction flask, suspend 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1.0 eq) and copper powder in a high-boiling solvent like quinoline.

-

Heat the mixture to a high temperature (e.g., 200-240 °C) and maintain it until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture to room temperature and pour it into an excess of dilute hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield this compound.[9]

Diagram 2: Decarboxylation Synthesis Workflow

Caption: Decarboxylation of the carboxylic acid precursor.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Observed Peaks and Assignments | Reference(s) |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-7.6 ppm. | [10][11] |

| ¹³C NMR | Aromatic carbons appear in the range of δ 115-145 ppm. | [12][13] |

| FTIR (cm⁻¹) | C-H stretching (aromatic): ~3100-3000, C=C stretching (aromatic): ~1600-1450, C-S stretching (thiophene): ~850-690, C-F stretching: ~1250-1100. | [14][15][16][17] |

| Mass Spec. (m/z) | Molecular ion peak [M]⁺ at approximately 178. | [18][19][20] |

Role in Drug Development: Intermediate for Canagliflozin

This compound is a crucial building block in the multi-step synthesis of Canagliflozin, an SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus.[3]

Mechanism of Action of Canagliflozin and the SGLT2 Signaling Pathway

Canagliflozin exerts its therapeutic effect by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidneys.[21][22][23] SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.

By inhibiting SGLT2, Canagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion.[24] This, in turn, lowers blood glucose levels in patients with type 2 diabetes. The mechanism is independent of insulin (B600854) secretion or action.

Diagram 3: SGLT2 Inhibition Signaling Pathway

Caption: Mechanism of SGLT2 inhibition by Canagliflozin.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of Canagliflozin. Its synthesis is well-established through methods such as the Suzuki-Miyaura coupling and decarboxylation. A thorough understanding of its properties and synthetic routes is essential for researchers and professionals involved in the development of novel therapeutics targeting SGLT2 and related pathways.

References

- 1. craiyon.com [craiyon.com]

- 2. This compound | C10H7FS | CID 21894783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [scholars.carroll.edu]

- 6. researchgate.net [researchgate.net]

- 7. CN103601715A - Separation and purification method of 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]

- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. Thiophene [webbook.nist.gov]

- 20. raco.cat [raco.cat]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

A Guide to the Historical Synthesis of Aryl-Thiophenes: Core Methods for Researchers

For researchers, scientists, and drug development professionals, the aryl-thiophene moiety represents a cornerstone of heterocyclic chemistry, appearing in a vast array of pharmaceuticals, functional materials, and natural products. This in-depth technical guide provides a comprehensive overview of the core historical and modern methods for the synthesis of aryl-thiophenes, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways.

This guide delves into the foundational ring-forming reactions that build the thiophene (B33073) core, as well as the powerful cross-coupling strategies that introduce aryl substituents. Each section is designed to offer a practical understanding of the methodology, its advantages, and its limitations.

Classical Ring-Forming Reactions: Building the Thiophene Core

These methods construct the thiophene ring from acyclic precursors and are valued for their ability to generate diverse substitution patterns in a single step.

Paal-Knorr Thiophene Synthesis

First described in 1884, the Paal-Knorr synthesis is a robust method for constructing thiophenes from 1,4-dicarbonyl compounds.[1][2] The reaction relies on a sulfurizing agent, which also typically acts as a dehydrating agent to drive the formation of the aromatic ring.[1][3]

Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Diphenylthiophene

This protocol is adapted from efficient microwave-assisted procedures.[3]

-

Materials: 1,4-diphenyl-1,4-butanedione (1.0 mmol, 1.0 equiv), Lawesson's Reagent (0.5 mmol, 0.5 equiv), Toluene (B28343) (5 mL).

-

Procedure:

-

In a microwave-safe reaction vessel, combine 1,4-diphenyl-1,4-butanedione and Lawesson's Reagent.

-

Add toluene to the vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 150°C for 10-20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile multi-component condensation for the synthesis of 2-aminothiophenes.[4] It involves the reaction of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5]

Experimental Protocol: L-Proline Catalyzed Synthesis of 2-Amino-4-phenyl-thiophene-3-carbonitrile

This protocol utilizes the green and cost-effective catalyst, L-proline.[6]

-

Materials: Phenylacetonitrile (1.0 mmol, 1.0 equiv), Malononitrile (1.2 mmol, 1.2 equiv), Elemental Sulfur (1.5 mmol, 1.5 equiv), L-Proline (0.1 mmol, 10 mol%), N,N-Dimethylformamide (DMF) (5 mL).

-

Procedure:

-

To a round-bottom flask, add phenylacetonitrile, malononitrile, elemental sulfur, and L-proline.

-

Add DMF to the flask.

-

Stir the mixture at 60°C.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water.

-

Filter the precipitated solid and wash with water.

-

Recrystallize the crude product from ethanol (B145695) to obtain the pure 2-aminothiophene.

-

Modern Cross-Coupling Methods: Arylation of the Thiophene Ring

These methods are indispensable for the precise introduction of aryl groups onto a pre-existing thiophene core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[7]

Experimental Protocol: Synthesis of 2-Phenylthiophene

This protocol is a general and effective method for the coupling of a thiophene boronic acid with an aryl bromide.[7][8]

-

Materials: Thiophene-2-boronic acid (1.2 mmol, 1.2 equiv), Bromobenzene (1.0 mmol, 1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), Potassium Carbonate (2.0 mmol, 2.0 equiv), 1,4-Dioxane/Water (4:1, 5 mL).

-

Procedure:

-

In a Schlenk flask, combine thiophene-2-boronic acid, bromobenzene, and potassium carbonate.

-

Add the Pd(PPh₃)₄ catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 90°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After cooling, dilute with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

-

Stille Coupling

The Stille coupling utilizes a palladium catalyst to couple an organotin compound with an organohalide. While effective, the toxicity of organotin reagents is a significant drawback.

Experimental Protocol: Synthesis of 2-Phenylthiophene

This protocol outlines a typical Stille coupling procedure.[9][10]

-

Materials: 2-(Tributylstannyl)thiophene (B31521) (1.1 mmol, 1.1 equiv), Iodobenzene (1.0 mmol, 1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), Anhydrous Toluene (5 mL).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-(tributylstannyl)thiophene and iodobenzene.

-

Add anhydrous toluene to dissolve the reactants.

-

Add the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 90-110°C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography, taking care to handle the toxic organotin byproducts appropriately.

-

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[11]

Experimental Protocol: Synthesis of 2-(2-Phenylethenyl)thiophene

This protocol is based on established methods for the Heck reaction of heteroaryl bromides.[12][13]

-

Materials: 2-Bromothiophene (1.0 mmol, 1.0 equiv), Styrene (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), Potassium Carbonate (2.0 mmol, 2.0 equiv), Anhydrous N,N-Dimethylformamide (DMF) (5 mL).

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine 2-bromothiophene, palladium(II) acetate, and potassium carbonate.

-

Add anhydrous DMF, followed by styrene.

-

Seal the flask and heat the mixture to 120°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction for the formation of aryl ethers, thioethers, nitriles, and amines from aryl halides.[14] While traditionally requiring harsh conditions, modern protocols have improved its applicability.

Experimental Protocol: Synthesis of 2-(Phenylthio)thiophene

This protocol is a general representation of an Ullmann-type C-S coupling.

-

Materials: 2-Bromothiophene (1.0 mmol, 1.0 equiv), Thiophenol (1.2 mmol, 1.2 equiv), Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), Potassium Carbonate (2.0 mmol, 2.0 equiv), Dimethyl Sulfoxide (DMSO) (5 mL).

-

Procedure:

-

In a sealed tube, combine 2-bromothiophene, thiophenol, copper(I) iodide, L-proline, and potassium carbonate.

-

Add DMSO.

-

Heat the mixture to 100-120°C for 24 hours.

-

Monitor the reaction by TLC.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

-

Quantitative Data Summary

The following tables provide a comparative overview of the reaction conditions and typical yields for the synthesis of aryl-thiophenes using the described methods.

Table 1: Classical Ring-Forming Reactions

| Method | Reactants | Sulfur Source | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Paal-Knorr | 1,4-Dicarbonyl | P₄S₁₀ / Lawesson's Reagent | Acidic/None | Toluene/Dioxane | 80-150 | 2-24 | 60-95 |

| Gewald | Ketone, α-Cyanoester | Elemental Sulfur | Amine (e.g., Morpholine) | Ethanol/DMF | 60-100 | 2-12 | 70-90 |

Table 2: Modern Cross-Coupling Reactions

| Method | Thiophene Substrate | Aryl Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Suzuki | Thiophene-boronic acid | Aryl halide | Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | Dioxane/Water | 80-100 | 12-24 | 75-95 |

| Stille | Stannyl-thiophene | Aryl halide | Pd(PPh₃)₄ | None | Toluene/DMF | 90-110 | 12-24 | 70-95 |

| Heck | Halothiophene | Alkene | Pd(OAc)₂ | K₂CO₃ / Et₃N | DMF/Acetonitrile | 100-120 | 12-24 | 60-90 |

| Ullmann | Halothiophene | Thiol | CuI / Ligand | K₂CO₃ / Cs₂CO₃ | DMSO/DMF | 100-140 | 24-48 | 50-85 |

Conclusion

The synthesis of aryl-thiophenes has evolved significantly from classical ring-forming strategies to highly efficient and versatile cross-coupling methodologies. The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. While classical methods like the Paal-Knorr and Gewald syntheses remain valuable for constructing the thiophene ring, modern palladium- and copper-catalyzed reactions offer unparalleled precision for the introduction of aryl substituents. This guide provides a foundational understanding of these core methods, enabling researchers to select and implement the most appropriate strategy for their synthetic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. benchchem.com [benchchem.com]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. boa.unimib.it [boa.unimib.it]

- 9. researchgate.net [researchgate.net]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Fundamental Reactivity of the Thiophene Ring in 2-(4-fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-fluorophenyl)thiophene is a key heterocyclic building block in organic synthesis, notably serving as a crucial intermediate in the synthesis of the SGLT2 inhibitor canagliflozin, a widely used anti-diabetic drug.[1] The unique electronic properties arising from the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing 4-fluorophenyl substituent govern its reactivity and provide a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental reactivity of the thiophene ring in this compound, focusing on electrophilic aromatic substitution, metallation, and cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Electronic Properties of this compound

The reactivity of this compound is a direct consequence of its electronic structure. The thiophene ring is an electron-rich aromatic system due to the participation of one of the sulfur atom's lone pairs in the π-system. This inherent electron richness makes the thiophene moiety significantly more susceptible to electrophilic attack than the benzene (B151609) ring.[1]

Conversely, the 4-fluorophenyl group exerts an electron-withdrawing effect through the inductive effect of the highly electronegative fluorine atom. This electronic push-pull relationship influences the electron density distribution across the molecule, with the thiophene ring remaining the primary site for electrophilic reactivity.

Spectroscopic Data

The electronic environment of the carbon and fluorine atoms in this compound can be characterized by NMR spectroscopy.

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹³C NMR | See SpectraBase | SpectraBase |

| ¹⁹F NMR | See SpectraBase | SpectraBase |

Reactivity of the Thiophene Ring

The thiophene ring in this compound undergoes a variety of chemical transformations, with the regioselectivity and reaction rates being influenced by the electronic nature of the 4-fluorophenyl substituent. The primary modes of reactivity include electrophilic aromatic substitution, metallation, and participation in cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is highly activated towards electrophilic aromatic substitution, with a reactivity much greater than that of benzene. The substitution pattern is predominantly directed to the C5 position, which is para to the existing 2-aryl substituent and the most electron-rich position. The C3 position is the next most likely site of attack, while the C4 position is the least reactive.

The Vilsmeier-Haack reaction introduces a formyl group onto the thiophene ring, typically at the C5 position. The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (acting as both reagent and solvent).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 5-(4-fluorophenyl)thiophene-2-carbaldehyde.

Friedel-Crafts acylation introduces an acyl group, typically at the C5 position, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of this compound

Materials:

-

This compound

-

Acetyl chloride (or other acyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

-

After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl with stirring.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the corresponding 5-acyl-2-(4-fluorophenyl)thiophene.

Metallation

The protons on the thiophene ring are acidic and can be removed by strong bases to form organometallic intermediates, which are powerful nucleophiles for subsequent reactions with electrophiles. The C5 proton is the most acidic and is preferentially abstracted.

Experimental Protocol: Lithiation of this compound

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Electrophile (e.g., N,N-dimethylformamide, iodine, etc.)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 1 hour.

-

Add the desired electrophile (1.2 eq) to the solution at -78 °C and stir for an additional 1-2 hours.

-

Allow the reaction to warm slowly to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by appropriate methods (column chromatography, distillation, or recrystallization).

Cross-Coupling Reactions

This compound can be synthesized via palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a thienylboronic acid or its ester with an aryl halide, or vice versa.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

Materials:

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 2-bromothiophene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the mixture.

-

Heat the reaction mixture to reflux (around 80-90 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain this compound.

Conclusion

The thiophene ring in this compound exhibits a rich and predictable reactivity profile, dominated by electrophilic aromatic substitution at the C5 position. The electron-donating nature of the thiophene ring, coupled with the directing effects of the 2-aryl substituent, makes it a versatile substrate for the introduction of a wide range of functional groups. The methodologies for metallation and cross-coupling further expand its synthetic utility. This guide provides a foundational understanding and practical protocols for the manipulation of this important heterocyclic building block, empowering researchers in the fields of medicinal chemistry and materials science to leverage its unique properties in the design and synthesis of novel molecules. Further quantitative studies on the relative reaction rates and the application of Hammett-type correlations will continue to refine our understanding of the subtle electronic effects governing the reactivity of this and related 2-arylthiophenes.

References

Health and Safety Handling Guidelines for 2-(4-fluorophenyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and drug development settings. It is not a substitute for a formal risk assessment and should be used in conjunction with all relevant institutional and regulatory safety protocols.

Introduction

2-(4-fluorophenyl)thiophene is a heterocyclic aromatic compound with increasing significance as a building block in medicinal chemistry and materials science. Its utility, particularly as a key intermediate in the synthesis of pharmaceuticals, necessitates a thorough understanding of its health and safety profile to ensure safe handling and minimize occupational exposure. This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency responses associated with this compound, based on currently available data.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1]

Table 1: GHS Hazard Classification [1]

| Hazard Class | Hazard Category |

| Acute toxicity, oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |

Table 2: GHS Hazard Statements [1]

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for safe handling, storage, and emergency planning.

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FS | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2][3] |

| Appearance | Light yellow to white solid/powder to crystal | [2][3] |

| Melting Point | 51.0 to 55.0 °C (123.8 to 131 °F) | [3] |

| Boiling Point | ~252.3 °C (~486.1 °F) at 760 mmHg | [2][4] |

| Density | ~1.201 g/cm³ | [2][4] |

| Flash Point | ~106.4 °C (~223.5 °F) | [2][4] |

| Solubility | Soluble in Methanol | [3] |

Toxicological Information

Exposure Controls and Personal Protection

To minimize the risk of exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment | Specifications & Rationale |

| Eye and Face Protection | Chemical safety goggles and/or face shield | Should conform to EN166 (EU) or NIOSH (US) standards. Protects against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. |

| Body Protection | Laboratory coat | Provides a barrier against accidental skin contact. |

| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Recommended when working with fine powders outside of a fume hood or if ventilation is inadequate. |

Experimental Workflow: Safe Handling Protocol

The following diagram outlines a generalized workflow for the safe handling of this compound in a laboratory setting.

Caption: A generalized workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Table 5: First-Aid Measures for this compound

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[5] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |

Fire-Fighting Measures

While not highly flammable, this compound can burn.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides, sulfur oxides, and hydrogen fluoride.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Response Protocol

Caption: A stepwise protocol for responding to a spill of this compound.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.

Disposal Considerations

Dispose of this material as hazardous waste.[5] Contact a licensed professional waste disposal service to dispose of this material.[5] Contaminated packaging should be disposed of as unused product.[5]

Regulatory Information

While a specific NIOSH Pocket Guide entry for this compound was not found, handling and disposal should adhere to all local, state, and federal regulations. The GHS classifications provided are in line with international standards. A registration dossier for this substance exists with the European Chemicals Agency (ECHA).[1]

References

Methodological & Application

Application Note: A Robust and Efficient Suzuki-Miyaura Coupling Protocol for the Synthesis of 2-(4-fluorophenyl)thiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction